molecular formula C19H18N4O7S B2701059 2-(4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate CAS No. 1351594-69-8

2-(4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate

Cat. No. B2701059
CAS RN: 1351594-69-8
M. Wt: 446.43
InChI Key: QUQNQQIMQAAXDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The benzo[c][1,2,5]thiadiazole (BTZ) group has been incorporated into polymers of intrinsic microporosity (PIMs) for use in flow photochemistry . These BTZ-doped PIMs were used as either homogeneous or heterogeneous visible light photosensitisers of oxygen under both batch and continuous flow conditions .


Synthesis Analysis

The BTZ group was chemically incorporated into PIM-EA-TB through a copolymerisation strategy, allowing up to 5% BTZ incorporation without compromising processability or microporosity .


Chemical Reactions Analysis

The BTZ-doped PIMs were used as photosensitisers of oxygen under both batch and continuous flow conditions .

Scientific Research Applications

Medicinal Chemistry Applications

  • Synthesis of Heterocyclic Compounds: Research into heterocyclic compounds similar to the specified chemical structure has led to the development of potential therapeutic agents. For example, compounds have been synthesized for their analgesic and antibacterial activity, highlighting the medicinal chemistry applications of such molecules (Oleshchuk et al., 2019). Additionally, studies on novel 1,3,4-thiadiazole amide derivatives containing piperazine have demonstrated their potential as antimicrobial agents, suggesting a similar scope for research and development (Xia, 2015).

Organic Synthesis and Material Science

  • Electrochemical Synthesis: The electrochemical synthesis of arylthiobenzazoles using a compound with a similar structural motif indicates the utility of such structures in facilitating organic reactions through electrochemical means. This demonstrates the compound's relevance in synthesizing novel materials with specific electronic properties (Amani & Nematollahi, 2012).
  • Green Synthesis Methods: An eco-friendly microwave-assisted synthesis of related compounds has been reported, emphasizing the environmental benefits and efficiency of such methods in the synthesis of complex molecules. This suggests potential green chemistry applications for similar compounds (Said et al., 2020).

Mechanism of Action

The BTZ-doped PIMs, when exposed to light of a suitable wavelength, can be excited to their first electronically excited singlet state (S1) and then occupy the triplet state (T1) via intersystem crossing (ISC) .

Future Directions

The use of BTZ-doped PIMs in photochemistry is a promising area of research. The solution processability of these materials was demonstrated by the simple deposition of the photoactive microporous polymer onto glass beads, which were then fixed within a column reactor for continuous flow photochemistry .

properties

IUPAC Name

2-[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S.C2H2O4/c22-15(16-2-1-9-24-16)11-20-5-7-21(8-6-20)17(23)12-3-4-13-14(10-12)19-25-18-13;3-1(4)2(5)6/h1-4,9-10H,5-8,11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQNQQIMQAAXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)C2=CC=CO2)C(=O)C3=CC4=NSN=C4C=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.